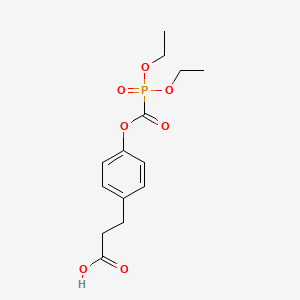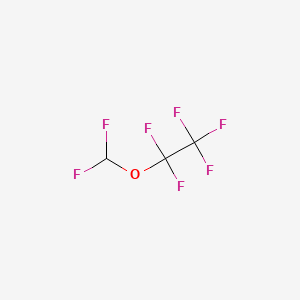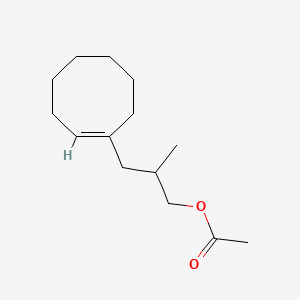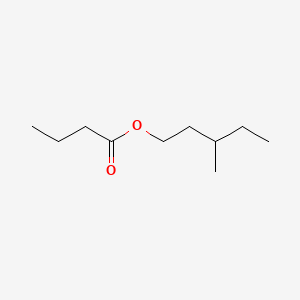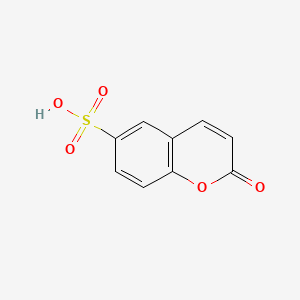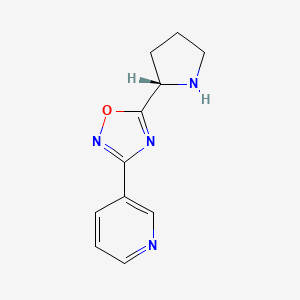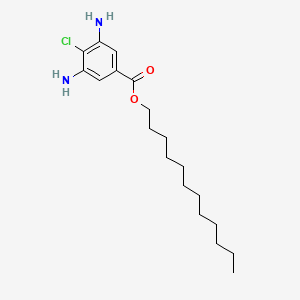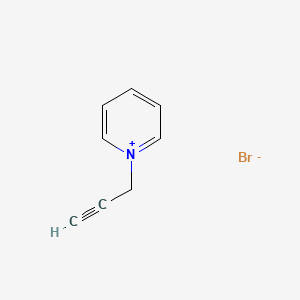
1-(2-Propynyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propynyl)pyridinium bromide is a quaternary ammonium compound with a pyridinium ring substituted by a propynyl group at the nitrogen atom
Vorbereitungsmethoden
1-(2-Propynyl)pyridinium bromide can be synthesized through the reaction of pyridine with propargyl bromide. The reaction typically occurs in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
1-(2-Propynyl)pyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
1-(2-Propynyl)pyridinium bromide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and natural product analogs.
Medicinal Chemistry:
Material Science: It is used in the preparation of functional materials, such as ionic liquids and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Propynyl)pyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2-Propynyl)pyridinium bromide can be compared with other pyridinium salts, such as:
1-Methylpyridinium bromide: Similar in structure but with a methyl group instead of a propynyl group.
1-Benzylpyridinium bromide: Contains a benzyl group, leading to different chemical properties and applications.
1-Ethylpyridinium bromide:
Eigenschaften
CAS-Nummer |
6613-03-2 |
|---|---|
Molekularformel |
C8H8BrN |
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
1-prop-2-ynylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H8N.BrH/c1-2-6-9-7-4-3-5-8-9;/h1,3-5,7-8H,6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ASBBJVLVCDALAW-UHFFFAOYSA-M |
Kanonische SMILES |
C#CC[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
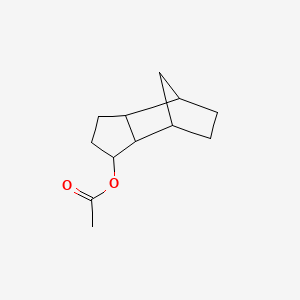
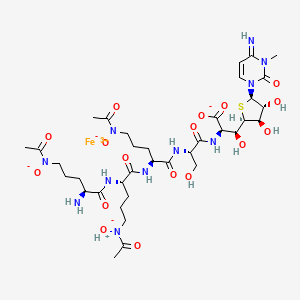
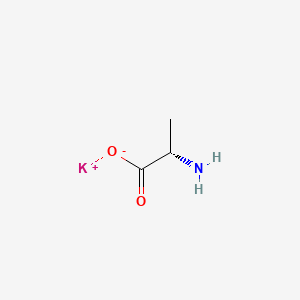
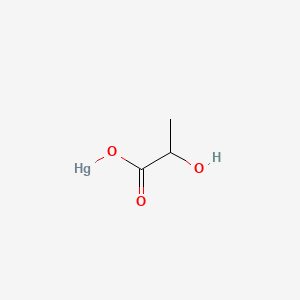
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

